N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride
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Overview
Description
N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a piperidine ring fused to a pyrido[4,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable piperidine derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the piperidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted analogs with potential biological activities.
Scientific Research Applications
N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets and altering their function, which can result in various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are known for their biological activities.
Thiadiazoles: These heterocyclic compounds exhibit a range of pharmacological properties.
Triazolopyrimidines: Known for their antimicrobial and anticancer activities, these compounds are structurally related to the pyrido[4,3-d]pyrimidine core.
Uniqueness
N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a pyrido[4,3-d]pyrimidine core makes it a valuable compound for medicinal chemistry research and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1185299-96-0 |
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Molecular Formula |
C14H24ClN5 |
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N,6-dimethyl-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-15-14-11-9-19(2)7-5-12(11)17-13(18-14)10-4-3-6-16-8-10;/h10,16H,3-9H2,1-2H3,(H,15,17,18);1H |
InChI Key |
YTJFTLVCVMBQBH-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC2=C1CN(CC2)C)C3CCCNC3.Cl.Cl |
Canonical SMILES |
CNC1=NC(=NC2=C1CN(CC2)C)C3CCCNC3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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